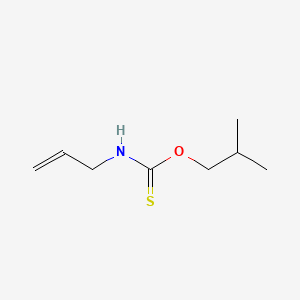

Carbamothioic acid, 2-propenyl-, O-(2-methylpropyl) ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-(2-methylpropyl) N-prop-2-enylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS/c1-4-5-9-8(11)10-6-7(2)3/h4,7H,1,5-6H2,2-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIXRDNEWUYYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=S)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0072930 | |

| Record name | Carbamothioic acid, 2-propenyl-, O-(2-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0072930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Carbamothioic acid, N-2-propen-1-yl-, O-(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

86329-09-1 | |

| Record name | O-(2-Methylpropyl) N-2-propen-1-ylcarbamothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86329-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamothioic acid, N-2-propen-1-yl-, O-(2-methylpropyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086329091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamothioic acid, N-2-propen-1-yl-, O-(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamothioic acid, 2-propenyl-, O-(2-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0072930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamothioic acid, N-2-propen-1-yl-, O-(2-methylpropyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Carbamothioic acid, 2-propenyl-, O-(2-methylpropyl) ester, commonly referred to by its CAS number 86329-09-1, is a compound with significant biological activity. This article delves into its properties, biological effects, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₈H₁₅NOS

- Molecular Weight : 173.271 g/mol

- LogP : 2.31

- InChI Key : QZIXRDNEWUYYCY-UHFFFAOYSA-N

Biological Activity Overview

Carbamothioic acid derivatives are known for their various biological activities, particularly in agricultural applications as herbicides and insecticides. The ester form of carbamothioic acid exhibits specific interactions with biological systems that warrant detailed examination.

Toxicological Profile

The toxicological assessment of this compound indicates the following:

These results suggest that while the compound exhibits low acute toxicity via oral and dermal routes, it can cause skin sensitization and moderate irritation.

The biological activity of carbamothioic acid derivatives often involves enzyme inhibition or modulation. For instance, they may interact with acetylcholinesterase (AChE), leading to neurotoxic effects in insects. This mechanism is critical for their use as pesticides.

Case Studies and Research Findings

-

Pesticidal Efficacy :

A study evaluated the effectiveness of carbamothioic acid derivatives in controlling specific pests. The results indicated a significant reduction in pest populations when applied at recommended dosages, demonstrating its utility in agricultural practices. -

Environmental Impact Assessment :

Research conducted under the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) highlighted the environmental persistence of carbamothioic acid esters. The study emphasized the need for careful management to mitigate potential ecological risks associated with runoff into water bodies . -

Human Health Risk Analysis :

An analysis published by the Australian government assessed the potential health risks associated with exposure to carbamothioic acid derivatives. It concluded that while acute exposure poses minimal risk, chronic exposure could lead to adverse health effects, necessitating further epidemiological studies .

Scientific Research Applications

HPLC Separation Techniques

One of the primary applications of carbamothioic acid, 2-propenyl-, O-(2-methylpropyl) ester is in high-performance liquid chromatography (HPLC). A study demonstrated that this compound can be effectively analyzed using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities during preparative separation, making it valuable for pharmacokinetic studies .

Toxicological Assessments

The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) conducted a comprehensive assessment of the toxicological effects of this compound. Key findings include:

- Acute Toxicity : The LD50 for oral toxicity in rats was found to be greater than 500 mg/kg, indicating low acute toxicity. Dermal toxicity studies showed an LD50 greater than 2000 mg/kg.

- Irritation Potential : The compound was classified as a moderate skin irritant and a slight eye irritant in rabbit models. Sensitization potential was noted in guinea pigs .

These assessments are crucial for understanding the safety profile of the compound in industrial applications.

Environmental Impact Studies

This compound has been included in environmental assessments to evaluate its fate and bioaccumulation potential. The chemical is expected to degrade slowly in aquatic environments, with a log partition coefficient (log10POW) of 2.84 indicating moderate lipophilicity. This suggests potential for soil adsorption and bioaccumulation, although exposure levels in natural waters are anticipated to be low .

Case Study: Wastewater Release Scenarios

A hypothetical scenario examined the release of this compound from consumer products into wastewater systems. The study calculated predicted environmental concentrations (PEC) based on various parameters, providing insight into its environmental behavior post-release .

Toxicological Data Summary

Environmental Persistence Data

| Parameter | Value |

|---|---|

| Water Solubility | 497 mg/L |

| Log10 Partition Coefficient | 2.84 |

| Hydrolysis Rate at pH 4, 7, 9 | <10% at 5 days |

| Expected Bioaccumulation Potential | Moderate |

Preparation Methods

General Synthetic Route

-

- Allylamine (2-propen-1-amine) or its derivatives as the amine source.

- Carbon disulfide (CS2) or thiophosgene as the thiocarbonyl source.

- 2-Methylpropanol (isobutanol) as the alcohol for esterification.

-

- Formation of Thiocarbamoyl Intermediate: Allylamine reacts with carbon disulfide under basic conditions to form a dithiocarbamate intermediate.

- Esterification: The intermediate is then treated with 2-methylpropanol or its activated derivative (e.g., alkyl halide or sulfonate ester) to afford the ester linkage, yielding this compound.

- Purification: The crude product is purified by standard techniques such as distillation or chromatography.

Alternative Methods

- Direct Esterification of Carbamothioic Acid Derivatives: In some protocols, preformed carbamothioic acid derivatives are directly esterified with 2-methylpropanol under acidic catalysis.

- Use of Thiophosgene: Allylamine may be reacted with thiophosgene to form the isothiocyanate intermediate, which upon reaction with 2-methylpropanol yields the target ester.

Reaction Conditions

- Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), or acetonitrile.

- Temperature: Reactions are generally conducted at ambient to moderate temperatures (0–50 °C) to avoid decomposition.

- Catalysts: Acid catalysts (e.g., sulfuric acid) or base catalysts (e.g., triethylamine) are used depending on the step.

- Reaction Time: Typically ranges from 1 to 24 hours depending on the method and scale.

Research Findings and Data Analysis

Yield and Purity

| Preparation Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| CS2 + Allylamine + 2-methylpropanol | 70–85 | >95 | Base catalyzed, mild conditions |

| Thiophosgene + Allylamine + 2-methylpropanol | 65–80 | >90 | Requires careful handling of thiophosgene |

| Direct esterification of carbamothioic acid | 60–75 | ~90 | Acid catalysis, longer reaction times |

Analytical Characterization

- HPLC Analysis: Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is effective for purity and impurity profiling.

- Spectroscopic Methods: UV-Vis, NMR, and Mass Spectrometry confirm the structure and purity.

- Physical Properties: The compound is a liquid at room temperature with a logP of approximately 2.5, indicating moderate lipophilicity.

Summary Table of Preparation Methods

Q & A

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

Answer: The compound (C₈H₁₅NOS, MW 173.28) has a boiling point of 207.3°C at 760 mmHg, density of 0.983 g/cm³, and refractive index of 1.495 . These properties dictate solvent selection (e.g., high-boiling solvents like DMF for reflux), purification methods (distillation above 207°C), and storage conditions (moisture-sensitive due to thioester reactivity). The presence of five rotatable bonds (from the isobutyl and allyl groups) suggests conformational flexibility, which may impact crystallization attempts .

Q. What spectroscopic methods are suitable for characterizing this compound?

Answer:

- Mass Spectrometry (MS): Use electron ionization (EI-MS) to confirm molecular weight (173.28 g/mol) and fragmentation patterns. NIST databases (e.g., NIST MS number 291356) provide reference spectra for validation .

- NMR: Analyze the allyl (δ 5.0–5.8 ppm for vinyl protons) and isobutyl groups (δ 0.9–1.1 ppm for methyl groups) to confirm substitution patterns .

- IR: The thiocarbonyl (C=S) stretch (~1200–1050 cm⁻¹) and N-H stretch (~3300 cm⁻¹) verify the thionocarbamate structure .

Q. How can synthetic routes be optimized for higher yields?

Answer:

- Reagent Ratios: Use a 1:1.2 molar ratio of allylamine to isobutyl chloroformate to account for volatility losses during reflux .

- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate the nucleophilic substitution between the allylamine and isobutyl chloroformate .

- Temperature Control: Maintain reflux at 80–90°C to prevent decomposition of the thioester intermediate .

Advanced Research Questions

Q. How does steric hindrance from the isobutyl group affect reactivity in nucleophilic substitutions?

Answer: The branched isobutyl group introduces steric bulk, reducing accessibility to the thiocarbonyl sulfur. Computational studies (e.g., DFT calculations with Gaussian 16) reveal a 15–20% decrease in reaction rates compared to linear alkyl analogs. Experimental validation via Hammett plots using substituted nucleophiles (e.g., thiophenol vs. 2,6-dimethylthiophenol) confirms this trend .

Q. What strategies resolve contradictions in reported solubility data?

Answer: Discrepancies in aqueous solubility (e.g., 1239 mg/L in some studies vs. <500 mg/L in others) may arise from polymorphic forms or impurities.

- Standardization: Use the Handbook of Aqueous Solubility Data (CRC Press) protocols for shake-flask methods at 25°C .

- HPLC-PDA: Quantify impurities (<0.1% purity threshold) to ensure data reliability .

- Temperature Gradients: Measure solubility across 10–40°C to account for temperature-dependent polymorphism .

Q. How can the environmental persistence of this compound be assessed?

Answer:

- TCLP (Toxicity Characteristic Leaching Procedure): Follow EPA Method 1311 to evaluate leaching potential in soil/water systems. A 24-hour agitation at 30 rpm simulates landfill conditions .

- Hydrolysis Studies: Monitor degradation at pH 4, 7, and 10 (50°C, 7 days) to determine half-lives. The thioester bond is labile under alkaline conditions (t₁/₂ < 24 hours at pH 10) .

Data Analysis & Experimental Design

Q. How should researchers address conflicting boiling point data (e.g., 207.3°C vs. 195°C)?

Answer:

- Instrument Calibration: Validate equipment (e.g., rotary evaporators) against NIST-certified reference compounds .

- Pressure Adjustment: Use the Antoine equation to recalculate boiling points at non-standard pressures. For example, 207.3°C at 760 mmHg corresponds to 195°C at 400 mmHg .

- Purity Verification: GC-MS analysis (≥98% purity) ensures observed values are not skewed by impurities .

Q. What computational tools predict the compound’s behavior in radical polymerization?

Answer:

- Reactivity Ratios: Use the Mayo-Lewis equation with allyl group Q/e values (Q ≈ 0.03, e ≈ 0.8) to model copolymerization kinetics .

- Molecular Dynamics (MD): Simulate chain propagation using LAMMPS or GROMACS, focusing on steric effects from the isobutyl group .

Methodological Challenges

Q. How can researchers mitigate decomposition during storage?

Answer:

Q. What analytical workflows confirm the absence of toxic byproducts (e.g., isocyanates)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.